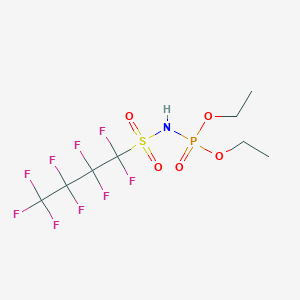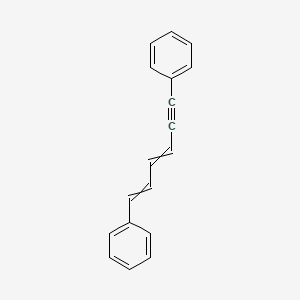
6-Phenylhexa-1,3-dien-5-ynylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylhexa-1,3-dien-5-ynylbenzene is an organic compound with the molecular formula C18H12. It is characterized by a unique structure that includes both phenyl and hexa-1,3-dien-5-ynyl groups.
Métodos De Preparación
The synthesis of 6-Phenylhexa-1,3-dien-5-ynylbenzene typically involves the coupling of phenylacetylene with a suitable diene precursor under specific reaction conditions. One common method is the palladium-catalyzed cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
6-Phenylhexa-1,3-dien-5-ynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and diene groups to form saturated hydrocarbons.
Aplicaciones Científicas De Investigación
6-Phenylhexa-1,3-dien-5-ynylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a ligand in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 6-Phenylhexa-1,3-dien-5-ynylbenzene involves its interaction with molecular targets through its conjugated system. The compound can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, its ability to undergo electrophilic and nucleophilic reactions allows it to modify biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
6-Phenylhexa-1,3-dien-5-ynylbenzene can be compared with similar compounds such as:
1-Phenyl-1,3-butadiene: This compound shares a similar diene structure but lacks the alkyne group, making it less versatile in certain reactions.
Phenylacetylene: While it contains the alkyne group, it does not have the diene structure, limiting its applications in diene-specific reactions.
This compound stands out due to its combination of phenyl, diene, and alkyne groups, providing a unique set of reactivity and applications.
Propiedades
Número CAS |
193745-66-3 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
6-phenylhexa-1,3-dien-5-ynylbenzene |
InChI |
InChI=1S/C18H14/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h1-5,7-11,13-16H |
Clave InChI |
KTUQFAIIYFNZTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-[3-(2-Hydroxyethoxy)benzyl]piperidin-4-yl)carbamic acid tert-butyl ester](/img/structure/B12563818.png)
![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
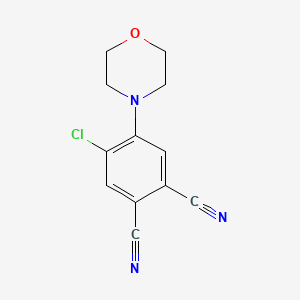
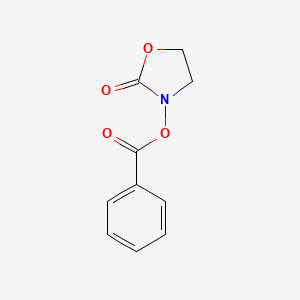
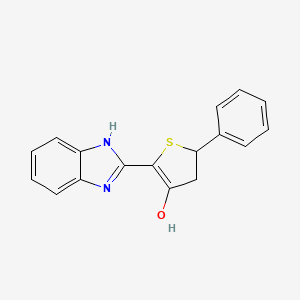
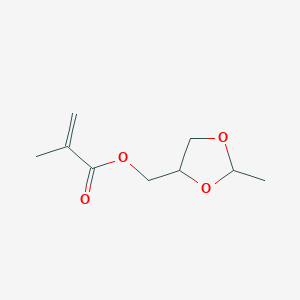
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
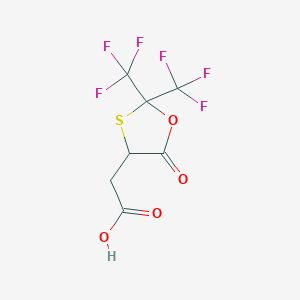


![3-Hydroxy-2-[(naphthalen-1-yl)methyl]quinazolin-4(3H)-one](/img/structure/B12563887.png)

